2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2,2-dimethyl-3-pyridin-3-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,8-11)6-9-4-3-5-12-7-9;;/h3-5,7H,6,8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHFKVLALRFRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=CC=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the reaction of 3-cyanopyridine with a suitable reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under controlled conditions, often at room temperature, and the product is purified through a series of extraction and distillation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of 3-cyanopyridine using a catalyst like Raney nickel. This method allows for the efficient conversion of the starting material to the desired product with high yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Research indicates that derivatives of pyridine-based amines exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride demonstrate significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL, indicating promising efficacy against these organisms .
Neurological Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for research in neuropharmacology. Certain pyridine derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Anticancer Research
Preliminary studies suggest that 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride may exhibit cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them valuable in the development of targeted cancer therapies.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Oriental Journal of Chemistry, researchers synthesized several pyridine derivatives and assessed their antimicrobial activity using disc diffusion methods. The results indicated that compounds structurally similar to 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride exhibited substantial inhibition zones against both S. aureus and E. coli, supporting its potential as an antibacterial agent .
Case Study 2: Neuropharmacological Applications
A study focusing on the neuroprotective properties of pyridine-based compounds highlighted their role in inhibiting acetylcholinesterase activity. The research demonstrated that these compounds could enhance synaptic transmission in models of Alzheimer's disease, suggesting a therapeutic avenue for cognitive impairment .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₀H₁₇ClN₂ (dihydrochloride salt) .
- Molar Mass : 200.71 g/mol .
- CAS Number : 1439903-07-7 .
- Structure : Features a pyridine ring at the 3-position, a branched 2,2-dimethylpropane chain, and two hydrochloride counterions.
The pyridine ring contributes to basicity, while the dihydrochloride salt form increases aqueous solubility .
Structural and Functional Analogues :
The compound belongs to a class of pyridine-containing dihydrochloride amines. Below is a comparative analysis with structurally related derivatives:
Key Comparative Insights :
Pyrimidine vs. Pyridine (C₈H₁₅Cl₂N₃): Replacing pyridine with pyrimidine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity .
Backbone Modifications :
- Cyclopropane (C₈H₁₁Cl₂N₂) : The cyclopropane ring in 1-(pyridin-3-yl)cyclopropanamine dihydrochloride imposes structural rigidity, which may improve target binding but reduce solubility .
- Alkyne (C₈H₉Cl₂N₂) : The triple bond in 3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride enables conjugation in drug delivery systems but increases reactivity risks .
Stereochemical Influence :
- (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 1201013-61-7) demonstrates how chirality affects biological activity, as the (R)-configuration may optimize receptor interactions .
Biological Implications :
- The 2,2-dimethylpropane chain in the target compound likely enhances blood-brain barrier penetration compared to shorter-chain analogs like (S)-1-(pyridin-3-yl)ethanamine dihydrochloride .
- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) lacks alkyl branching, resulting in lower lipophilicity and reduced membrane permeability .
Biological Activity
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride is a compound characterized by its unique structural features, including a pyridine ring and a dimethylated propanamine chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H17Cl2N2
- Molecular Weight : 237.17 g/mol
- CAS Number : 1439903-07-7
Synthesis
The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the reaction of 3-cyanopyridine with reducing agents such as sodium borohydride (NaBH4) under controlled conditions. This process allows for the efficient production of the compound with high yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyridine ring facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate enzyme and receptor activity, leading to the observed biological effects.
Antimicrobial Properties
Recent studies have indicated that 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride exhibits significant antimicrobial activity. For instance, it has shown potent effects against various Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Amoxicillin | 8 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyridine derivatives, including 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride. Results indicated that this compound was effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .
- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of this compound in an animal model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group .
Q & A
Q. What are the recommended methods for synthesizing 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride with high purity?
Methodological Answer: A typical synthesis involves alkylation of pyridin-3-yl derivatives with 2,2-dimethylpropan-1-amine precursors under controlled conditions. For example:
- Step 1 : React 3-pyridinylmethyl halides with 2,2-dimethylpropan-1-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Step 2 : Purify the freebase via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).
- Step 3 : Convert to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm salt formation using elemental analysis (Cl content ~21–22%).
Q. How can the structural identity of 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride be confirmed?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify pyridin-3-yl aromatic protons (δ 8.2–8.8 ppm) and methyl groups (δ 1.1–1.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peak [M+H]+ at m/z 195.2 (freebase) and chloride adducts in ESI+ mode.
- X-ray Crystallography : Resolve dihydrochloride salt formation (if crystalline) to confirm stereochemistry .
Data Table :
| Technique | Expected Results |
|---|---|
| 1H NMR | δ 1.1 (s, 6H, CH3), δ 3.2 (m, 2H, CH2NH2), δ 8.2–8.8 (m, 4H, pyridine) |
| MS (ESI+) | m/z 195.2 [M+H]+, 231.1 [M+Cl]− |
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility : Highly soluble in water (>100 mg/mL) due to dihydrochloride salt formation. Limited solubility in non-polar solvents (e.g., hexane, <1 mg/mL). Test solubility via gravimetric analysis in buffered solutions (pH 1–14) .
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Methodological Answer: Contradictions often arise from impurities or salt hydration states. To address this:
- Purity Assessment : Use HPLC-DAD (C18 column, gradient: 0.1% TFA in H2O/MeCN) to quantify impurities (<0.5% threshold).
- Hydration Analysis : Perform thermogravimetric analysis (TGA) to detect bound water (weight loss ~5–10% at 100–150°C) .
- Comparative Studies : Replicate experiments under controlled humidity (e.g., 40% RH vs. anhydrous conditions) and compare kinetic stability .
Q. What advanced analytical methods are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD, kon/koff) with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions (e.g., with GABA receptors) .
- Cryo-EM : Resolve binding conformations in complex with membrane proteins (e.g., ion channels) at near-atomic resolution .
Data Interpretation : Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) using PyMOL-rendered receptor models.
Q. How can researchers optimize experimental design for mechanistic studies of its oxidation/reduction pathways?
Methodological Answer:
- Oxidation Studies : Use KMnO4 in acidic conditions to generate pyridine-N-oxide derivatives. Monitor via FTIR (C=O stretch ~1680 cm⁻¹) and LC-MS .
- Reduction Studies : Apply NaBH4 or LiAlH4 to reduce the amine group, followed by GC-MS analysis of volatile byproducts (e.g., dimethylamine).
- Electrochemical Analysis : Perform cyclic voltammetry (scan rate 100 mV/s) in 0.1 M KCl to identify redox potentials .
Table: Key Reaction Pathways
| Reaction | Conditions | Major Product |
|---|---|---|
| Oxidation | 0.1 M H2SO4, KMnO4, 60°C | Pyridine-N-oxide derivative |
| Reduction | LiAlH4, THF, 0°C | 2,2-Dimethylpropan-1-amine |
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Methodological Answer:
- Quality Control : Implement strict SOPs for synthesis (e.g., fixed molar ratios, reaction times) and validate each batch via NMR/MS .
- Bioassay Normalization : Use internal standards (e.g., propranolol) in cell-based assays to adjust for potency variations.
- Statistical Design : Apply ANOVA to batch data (n ≥ 3) and exclude outliers via Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
